dNaM

Description

Structure

3D Structure

Properties

IUPAC Name |

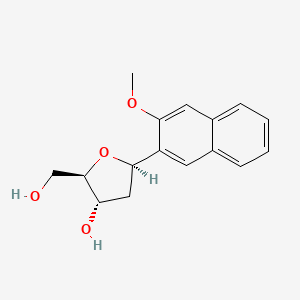

(2R,3S,5R)-2-(hydroxymethyl)-5-(3-methoxynaphthalen-2-yl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-19-14-7-11-5-3-2-4-10(11)6-12(14)15-8-13(18)16(9-17)20-15/h2-7,13,15-18H,8-9H2,1H3/t13-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSHFDVHYNHNDU-NUEKZKHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=CC=CC=C2C=C1[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046397 | |

| Record name | (2R,3S,5R)-2-(Hydroxymethyl)-5-(3-methoxynaphthalen-2-yl)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117893-19-2 | |

| Record name | (2R,3S,5R)-2-(Hydroxymethyl)-5-(3-methoxynaphthalen-2-yl)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unnatural Base dNaM: A Technical Overview of its Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The expansion of the genetic alphabet beyond the canonical four bases (A, T, C, and G) holds immense promise for advancements in synthetic biology, diagnostics, and therapeutics. At the forefront of this research is the development of unnatural base pairs (UBPs), among which dNaM has emerged as a significant contender. This technical guide provides an in-depth overview of the chemical structure of this compound, its pairing properties, and the experimental methodologies employed in its study and application.

Chemical Structure of this compound

This compound is an artificial nucleobase characterized by a 3-methoxy-2-naphthyl moiety. Unlike natural nucleobases that form hydrogen bonds with their cognate partners, this compound's pairing mechanism with its synthetic counterparts, such as d5SICS and dTPT3, is predicated on hydrophobic and packing forces. This non-polar interaction is a key feature that ensures the orthogonality of the this compound-containing base pair, preventing cross-pairing with natural DNA bases.

Quantitative Data on this compound Pairing

The efficiency and fidelity of the replication of the this compound-dTPT3 unnatural base pair have been quantitatively assessed, demonstrating its potential for in vitro applications like PCR. The following table summarizes key performance metrics.

| Parameter | Polymerase | Value | Citation |

| PCR Amplification Efficiency (relative to natural base pair) | OneTaq | ~4-fold lower | [1] |

| PCR Amplification Efficiency (relative to natural base pair) | Taq | ~2.5-fold lower | [1] |

| Fidelity (per doubling) | OneTaq | >99.98% | [1] |

| Fidelity (per doubling) | Taq | 99.7% | [1] |

Experimental Protocols

Synthesis of this compound-Triphosphate

A detailed, publicly available protocol for the gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates can be adapted for the synthesis of this compound triphosphate. The general principle involves the phosphorylation of the corresponding nucleoside. Enzymatic methods, often employing a nucleoside kinase, can also be utilized for the synthesis of nucleoside triphosphates from their respective nucleosides.

PCR Amplification of DNA Containing this compound-dTPT3

The following is a representative protocol for the Polymerase Chain Reaction (PCR) amplification of a DNA template containing the this compound-dTPT3 unnatural base pair, based on methodologies reported in the literature.[2]

Reaction Setup:

All reactions should be assembled in a total volume of 25 µL in a real-time PCR detection system.

-

1x OneTaq reaction buffer

-

0.5x Sybr Green I

-

4.0 mM MgSO₄ (final concentration)

-

0.2 mM of each natural dNTP (dATP, dTTP, dCTP, dGTP)

-

50 µM of each unnatural triphosphate (dNaMTP and dTPT3TP)

-

1 µM of Forward Primer

-

1 µM of Reverse Primer

-

0.02 U/µL of OneTaq DNA polymerase

-

Template DNA containing the this compound-dTPT3 pair

Thermal Cycling Conditions:

-

Initial Denaturation: 96°C for 1 minute

-

16 Cycles:

-

96°C for 10 seconds

-

60°C for 15 seconds

-

68°C for 1 minute

-

Post-PCR Analysis:

Amplified products can be purified using standard DNA clean-up kits and analyzed by Sanger sequencing to determine the fidelity of unnatural base pair retention.[2]

Signaling Pathways and Logical Relationships

The incorporation and replication of the this compound-dTPT3 unnatural base pair within a DNA duplex can be visualized as a key step in the expansion of the genetic alphabet. The following diagram illustrates the logical workflow of a PCR experiment designed to amplify a DNA segment containing this UBP.

Caption: PCR workflow for amplifying DNA with this compound.

This workflow highlights the critical components and steps, from the initial reaction setup through the amplification cycles to the final analysis of the product to determine the fidelity of the unnatural base pair replication. The successful execution of this process is fundamental to the application of this compound in various biotechnological contexts.

References

- 1. Natural-Like Replication of an Unnatural Base Pair for the Expansion of the Genetic Alphabet and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic exploration of a class of hydrophobic unnatural base pairs yields multiple new candidates for the expansion of the genetic alphabet - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development of unnatural base pairs

An In-depth Technical Guide to the Discovery and Development of Unnatural Base Pairs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The central dogma of molecular biology has, for millennia, been dictated by a four-letter genetic alphabet (A, T, C, and G). This foundational principle, while elegant in its simplicity, has also represented a fundamental limitation. The development of unnatural base pairs (UBPs) marks a paradigm shift in synthetic biology, molecular engineering, and drug discovery. By expanding the genetic alphabet, we unlock the potential to create novel therapeutics, diagnostics, and biocatalysts with functionalities beyond the scope of natural biological systems.

This technical guide provides a comprehensive overview of the discovery, development, and application of unnatural base pairs. We will delve into the core concepts, present key quantitative data, and provide detailed experimental protocols for the synthesis and enzymatic incorporation of these synthetic nucleobases.

Core Concepts in Unnatural Base Pair Design

The creation of a functional UBP system hinges on several key criteria:

-

Selective Pairing: The unnatural bases must pair exclusively with each other and not with the natural bases.

-

Efficient Enzymatic Incorporation: DNA and RNA polymerases must recognize and incorporate the unnatural nucleoside triphosphates with high efficiency and fidelity.

-

Stability within the Helix: The resulting synthetic DNA or RNA must maintain a stable double-helical structure.

Two primary strategies have been employed to achieve these goals:

Hydrogen-Bonding Unnatural Base Pairs

This approach, pioneered by researchers like Steven Benner, focuses on creating novel hydrogen-bonding patterns that are distinct from the canonical A-T and G-C pairs. An exemplary system is the iso-C:iso-G pair, which forms three hydrogen bonds with a unique donor-acceptor pattern. Another notable example is the Z:P pair, where 'Z' is 6-amino-5-nitro-3-(1'-β-D-2'-deoxyribofuranosyl)-2(1H)-pyridone and 'P' is 2-amino-8-(1'-β-D-2'-deoxyribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one. These systems rely on the geometric constraints of the polymerase active site to ensure pairing fidelity.

Hydrophobic Unnatural Base Pairs

In contrast to the hydrogen-bonding strategy, this approach, championed by Floyd Romesberg and Ichiro Hirao, leverages shape complementarity and hydrophobic interactions to drive pairing. These UBPs lack hydrogen-bonding donors and acceptors in their pairing faces. The stability of these pairs within the DNA duplex is derived from packing and hydrophobic forces. Prominent examples include the d5SICS:dNaM and Ds-Px pairs. The absence of hydrogen bonds minimizes the potential for mispairing with natural bases.

Quantitative Data on Unnatural Base Pair Systems

The performance of a UBP system is quantitatively assessed by its replication and transcription fidelity and efficiency. Below are tables summarizing key data for some of the most well-characterized UBP systems.

Table 1: Replication Fidelity and Efficiency of Hydrophobic Unnatural Base Pairs

| Unnatural Base Pair | Polymerase | Fidelity (% per doubling/replication) | Amplification Efficiency (relative to natural DNA) | Reference |

| d5SICS:this compound | OneTaq | >99.9% | ~17% of natural DNA amplification | [1] |

| dTPT3:this compound | OneTaq | >99.98% | ~25% of natural DNA amplification | [2] |

| Ds-Px | Deep Vent | ≥99.96% | 0.76-0.81 (relative efficiency) | [3][4] |

Table 2: Replication Fidelity of Hydrogen-Bonded Unnatural Base Pairs

| Unnatural Base Pair | Polymerase | Fidelity (% per replication) | Reference |

| iso-C:iso-G | Klenow Fragment | ~99% | [5] |

| Z:P | Not specified | High, but quantitative data is less available in the provided search results | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the field of unnatural base pairs.

Synthesis of Unnatural Nucleoside Triphosphates (General Protocol)

The chemical synthesis of the triphosphate form of the unnatural nucleosides is a prerequisite for their use in enzymatic reactions. While the specific synthesis routes for each UBP are complex and detailed in their respective publications, a general workflow is as follows:

-

Synthesis of the Unnatural Nucleobase: This is a multi-step organic synthesis process that is unique to each UBP.

-

Glycosylation: The synthesized nucleobase is coupled to a protected deoxyribose or ribose sugar.

-

Phosphitylation: A phosphoramidite group is added to the 5'-hydroxyl of the nucleoside.

-

Oxidation: The phosphoramidite is oxidized to the more stable phosphate.

-

Deprotection: Protecting groups are removed from the sugar and the base.

-

Triphosphorylation: The 5'-monophosphate is converted to the triphosphate, often using a one-pot method with pyrophosphate.[7]

-

Purification: The final product is purified using techniques such as HPLC.

In Vitro Replication of DNA Containing a Hydrophobic UBP (d5SICS:this compound) via PCR

This protocol is adapted from studies on the Romesberg UBP system.[1]

Materials:

-

DNA template containing the d5SICS base

-

Forward and reverse primers

-

dATP, dCTP, dGTP, dTTP (10 mM each)

-

dNaMTP (10 mM)

-

OneTaq® DNA Polymerase (New England Biolabs)

-

OneTaq® Standard Reaction Buffer (10X)

-

Nuclease-free water

Protocol:

-

Prepare the PCR reaction mixture:

-

10X OneTaq Standard Reaction Buffer: 5 µL

-

10 mM dNTPs (natural): 1 µL

-

10 mM dNaMTP: 1 µL

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

DNA Template (1 ng/µL): 1 µL

-

OneTaq DNA Polymerase: 0.25 µL

-

Nuclease-free water: to 50 µL

-

-

Perform thermal cycling:

-

Initial Denaturation: 94°C for 30 seconds

-

30 Cycles:

-

Denaturation: 94°C for 15 seconds

-

Annealing: 55-65°C for 30 seconds (optimize for specific primers)

-

Extension: 68°C for 1 minute/kb

-

-

Final Extension: 68°C for 5 minutes

-

-

Analyze the PCR product:

-

Run a portion of the PCR reaction on an agarose gel to confirm amplification.

-

To determine fidelity, the amplified DNA can be cloned and sequenced, or subjected to next-generation sequencing.[8]

-

In Vitro Transcription of RNA Containing a UBP (Ds-Pa)

This protocol is based on work from the Hirao lab.[9][10]

Materials:

-

DNA template containing the Ds base under the control of a T7 promoter

-

ATP, CTP, GTP, UTP (10 mM each)

-

PaTP (10 mM)

-

T7 RNA Polymerase

-

Transcription Buffer (5X)

-

RNase Inhibitor

-

Nuclease-free water

Protocol:

-

Prepare the transcription reaction mixture:

-

5X Transcription Buffer: 4 µL

-

10 mM NTPs (natural): 1 µL of each

-

10 mM PaTP: 1 µL

-

DNA Template (1 µg): 1 µL

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 1 µL

-

Nuclease-free water: to 20 µL

-

-

Incubate the reaction:

-

Incubate at 37°C for 2-4 hours.

-

-

Purify the RNA:

-

Treat with DNase I to remove the DNA template.

-

Purify the RNA using a standard RNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

-

Analyze the RNA product:

-

Analyze the transcript by denaturing polyacrylamide gel electrophoresis (PAGE).

-

The incorporation of the unnatural base can be confirmed by mass spectrometry or reverse transcription followed by sequencing.

-

Visualizations of Key Processes

Diagram 1: General Workflow for UBP Synthesis and Incorporation

Caption: General workflow for UBP synthesis and incorporation.

Diagram 2: PCR Amplification with a Hydrophobic UBP

Caption: PCR amplification cycle with a hydrophobic UBP.

Diagram 3: In Vitro Transcription with a UBP

Caption: In vitro transcription to incorporate a UBP into RNA.

Conclusion and Future Directions

The development of unnatural base pairs has transitioned from a theoretical concept to a practical and powerful tool in biotechnology. The ability to expand the genetic alphabet opens up unprecedented opportunities for the creation of novel biopolymers with tailored functionalities. Hydrophobic UBPs, in particular, have demonstrated remarkable efficiency and fidelity in both in vitro and in vivo systems.

Future research will likely focus on:

-

Improving the efficiency and fidelity of UBP replication and transcription to levels indistinguishable from natural base pairs.

-

Expanding the repertoire of UBPs with diverse chemical and functional properties.

-

Developing robust in vivo systems that can maintain and utilize an expanded genetic alphabet for the synthesis of novel proteins and nucleic acids.

-

Translating UBP technology into clinical applications , including the development of next-generation diagnostics, therapeutics, and vaccines.

The continued exploration of this exciting field promises to further blur the lines between natural and synthetic biology, paving the way for innovations that were once the realm of science fiction.

References

- 1. Efficient and sequence-independent replication of DNA containing a third base pair establishes a functional six-letter genetic alphabet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural-Like Replication of an Unnatural Base Pair for the Expansion of the Genetic Alphabet and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High Fidelity, Efficiency and Functionalization of Ds-Px Unnatural Base Pairs in PCR Amplification for a Genetic Alphabet Expansion System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FfAME:org :: Steven Benner's Publications [ffame.org]

- 7. Improved synthesis of the unnatural base NaM, and evaluation of its orthogonality in in vitro transcription and translation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00121D [pubs.rsc.org]

- 8. Nanopore sequencing of an expanded genetic alphabet reveals high-fidelity replication of a predominantly hydrophobic unnatural base pair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An unnatural base pair system for in vitro replication and transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Site-specific incorporation of extra components into RNA by transcription using unnatural base pair systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Expanding the Genetic Alphabet: A Technical Guide to the dNaM-d5SICS Unnatural Base Pair

For Researchers, Scientists, and Drug Development Professionals

The natural four-letter genetic alphabet, composed of adenine (A), guanine (G), cytosine (C), and thymine (T), has long been the foundation of all life on Earth. However, recent breakthroughs in synthetic biology have led to the expansion of this alphabet, opening up unprecedented possibilities for data storage, diagnostics, and the creation of novel therapeutics. At the forefront of this revolution is the unnatural base pair (UBP) formed by dNaM and d5SICS, a system that relies on hydrophobic and packing forces rather than the hydrogen bonds that govern natural base pairing. This in-depth technical guide provides a comprehensive overview of the this compound-d5SICS system, including quantitative data on its performance, detailed experimental protocols, and visualizations of key processes.

Core Concepts of the Expanded Genetic Alphabet

The this compound-d5SICS pair, developed in the laboratory of Floyd Romesberg at The Scripps Research Institute, represents a paradigm shift in our understanding of the structural requirements for DNA replication and information storage.[1] Unlike the natural base pairs, which are held together by a network of hydrogen bonds, this compound and d5SICS are predominantly hydrophobic molecules that pack together favorably within the DNA double helix. This novel pairing mechanism has been shown to be compatible with the enzymatic machinery of the cell, allowing for the stable propagation of this expanded genetic information in a semi-synthetic organism (SSO).[2]

The successful integration of this UBP into a living organism, a specially engineered strain of Escherichia coli, required overcoming several key challenges. These included the synthesis of the unnatural nucleoside triphosphates (dNTPs), their transport into the cell, and their acceptance by the endogenous DNA replication, transcription, and translation machinery.[2] The development of a nucleotide triphosphate transporter from the alga Phaeodactylum tricornutum was a critical step in enabling the SSO to import the necessary building blocks for its expanded genome.[2]

Quantitative Performance of the this compound-d5SICS System

The efficiency and fidelity of replication, transcription, and translation are critical parameters for the utility of an expanded genetic alphabet. The following tables summarize the currently available quantitative data for the this compound-d5SICS UBP.

| Parameter | Value | Experimental System | Reference |

| Replication Fidelity (in vitro) | 10³ to 10⁴ | Klenow fragment of E. coli DNA polymerase I | [3] |

| Replication Error Rate (PCR) | 10⁻³ to 10⁻⁴ per nucleotide | OneTaq polymerase | [1] |

| UBP Retention (PCR) | 87% to >99% | After 10¹²-fold amplification | [1] |

| In Vivo UBP Retention | 95-97% | E. coli SSO after 24 generations (15 hours) | [4] |

| Process | Metric | Observation | Experimental System | Reference |

| Transcription | Full-length product | Successful transcription of ssDNA templates with NYN codons (Y=d5SICS) | T7 RNA Polymerase in vitro | [5] |

| Translation | Unnatural Amino Acid (ncAA) Incorporation | Nearly complete incorporation of an encoded ncAA | Semi-synthetic organism (E. coli) | [2] |

| Translation | Protein Production | Modest but detectable increase in EGFP production with unnatural codons | CHO cells | [6] |

| Translation | Codon Availability | Potential for up to 152 new amino acids | Theoretical | [7] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of the unnatural triphosphates, PCR amplification with the expanded alphabet, and the cultivation of the semi-synthetic organism.

Synthesis of this compound and d5SICS Nucleoside Triphosphates

The synthesis of the unnatural nucleoside triphosphates is a critical prerequisite for all experiments involving the expanded genetic alphabet. While commercial sources are available, the following protocol outlines a laboratory-scale synthesis.

Materials:

-

This compound and d5SICS nucleosides

-

Phosphitylating reagent (e.g., 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one)

-

Pyrophosphate

-

Anhydrous solvents (acetonitrile, pyridine)

-

Reagents for oxidation and deprotection

-

HPLC for purification

Protocol:

-

Phosphitylation: React the unprotected this compound or d5SICS nucleoside with a phosphitylating reagent in an anhydrous solvent to selectively phosphorylate the 5'-hydroxyl group.

-

Oxidation: Oxidize the resulting phosphite triester to a more stable phosphate triester.

-

Pyrophosphate Coupling: React the activated nucleoside with pyrophosphate to form the triphosphate moiety.

-

Deprotection: Remove any protecting groups from the nucleobase and the phosphate.

-

Purification: Purify the final this compound-TP and d5SICS-TP products using anion-exchange and reverse-phase HPLC.

PCR Amplification with the Expanded Genetic Alphabet

Standard PCR protocols can be adapted to amplify DNA containing the this compound-d5SICS base pair.

Reaction Mixture (50 µL):

-

10 µL 5x PCR Buffer (with MgCl₂)

-

1 µL 10 mM dNTP mix (dATP, dCTP, dGTP, dTTP)

-

1 µL 10 mM dNaMTP

-

1 µL 10 mM d5SICSTP

-

1 µL 10 µM Forward Primer

-

1 µL 10 µM Reverse Primer

-

1 µL DNA Template (1-100 ng)

-

0.5 µL High-Fidelity DNA Polymerase (e.g., OneTaq)

-

Nuclease-free water to 50 µL

Thermocycling Conditions:

-

Initial Denaturation: 95°C for 3 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (optimize for specific primers)

-

Extension: 68°C for 1 minute per kb

-

-

Final Extension: 68°C for 5 minutes

-

Hold: 4°C

Cultivation of the Semi-Synthetic Organism (E. coli)

The semi-synthetic E. coli strain requires supplementation with the unnatural nucleoside triphosphates for the stable maintenance of the expanded genetic alphabet.

Materials:

-

E. coli strain expressing the Phaeodactylum tricornutum nucleoside triphosphate transporter (PtNTT2).

-

Luria-Bertani (LB) medium.

-

Appropriate antibiotics for plasmid maintenance.

-

Sterile-filtered solutions of dNaMTP and d5SICSTP.

Protocol:

-

Inoculation: Inoculate a single colony of the SSO into LB medium containing the appropriate antibiotics.

-

Growth: Grow the culture at 37°C with shaking.

-

Supplementation: At the time of inoculation and at regular intervals during growth (e.g., every 12-24 hours), add dNaMTP and d5SICSTP to the culture medium to a final concentration of approximately 100 µM each.

-

Monitoring: Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

-

Plasmid Maintenance: Maintain selective pressure by including the appropriate antibiotics in all growth media.

Biotin Shift Assay for UBP Retention

This assay is used to quantify the retention of the unnatural base pair within a plasmid population.

Protocol:

-

Plasmid Isolation: Isolate plasmid DNA from the SSO culture.

-

PCR Amplification: Perform PCR on the isolated plasmid DNA using primers flanking the UBP site. The PCR mix should include a biotinylated analog of one of the unnatural triphosphates (e.g., biotin-dNaMTP).

-

Streptavidin Binding: Incubate the PCR product with streptavidin-coated beads.

-

Gel Electrophoresis: Analyze the PCR products by native polyacrylamide gel electrophoresis (PAGE). The binding of streptavidin to the biotinylated PCR product will cause a significant shift in its migration compared to the unbiotinylated product (from plasmids that have lost the UBP).

-

Quantification: Quantify the band intensities to determine the percentage of UBP retention.

Visualizing the Core Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows and pathways involved in the expansion of the genetic alphabet.

Caption: Overall workflow for the creation and function of a semi-synthetic organism.

Caption: In vivo replication of DNA containing the unnatural base pair.

Caption: Transcription and translation utilizing the expanded genetic alphabet.

Caption: Workflow for the biotin shift assay to determine UBP retention.

Applications in Drug Development and Beyond

The expansion of the genetic alphabet holds immense promise for the field of drug development. The ability to site-specifically incorporate non-canonical amino acids with novel chemical properties into proteins opens the door to:

-

Novel Protein Therapeutics: Engineering proteins with enhanced stability, catalytic activity, or the ability to bind to new targets.

-

Advanced Drug Delivery: Creating protein-drug conjugates with precise control over the site of drug attachment.

-

New Diagnostic Tools: Developing high-affinity aptamers and other molecular probes containing unnatural bases for improved disease detection.

Beyond medicine, the expanded genetic alphabet could lead to the development of novel materials with unique properties and new forms of data storage with significantly increased density.

Conclusion

The this compound-d5SICS unnatural base pair represents a significant leap forward in synthetic biology. Its successful integration into a semi-synthetic organism demonstrates that the fundamental processes of life can be rationally redesigned and expanded. As our understanding of this system grows and the associated technologies mature, the expanded genetic alphabet is poised to become an indispensable tool for researchers, scientists, and drug development professionals, driving innovation across a wide range of scientific disciplines.

References

- 1. Optimization of an Unnatural Base Pair Towards Natural-Like Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New codons for efficient production of unnatural proteins in a semi-synthetic organism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.igem.wiki [static.igem.wiki]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Improved synthesis of the unnatural base NaM, and evaluation of its orthogonality in in vitro transcription and translation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00121D [pubs.rsc.org]

- 6. Progress Toward Eukaryotic Semi-Synthetic Organisms: Translation of Unnatural Codons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencedaily.com [sciencedaily.com]

The Dawn of a Semi-Synthetic Genesis: Early Experiments with dNaM in DNA Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The expansion of the genetic alphabet beyond the canonical four bases—adenine, guanine, cytosine, and thymine—represents a monumental leap in synthetic biology and molecular engineering. At the forefront of this endeavor is the development of unnatural base pairs (UBPs), with the hydrophobic nucleoside analogue dNaM emerging as a key player. Early experiments with this compound, primarily in partnership with d5SICS and later dTPT3, have laid the groundwork for the creation of the first semi-synthetic organisms capable of storing and retrieving increased genetic information. This guide provides a technical deep dive into the foundational in vitro experiments that established this compound as a viable component of a functional six-letter genetic alphabet.

Core Principles of the this compound-Based Unnatural Base Pair

The this compound-containing UBPs operate on a principle distinct from the Watson-Crick hydrogen bonding that governs natural base pairing. Instead, their association is mediated by hydrophobic and packing forces .[1][2] The pairing of this compound with its counterparts, such as d5SICS or dTPT3, relies on the complementary shape and hydrophobicity of the nucleobases, which are preferentially accommodated within the DNA polymerase active site during replication.[1][2]

Structural studies have revealed a fascinating "mutually induced-fit" mechanism.[2] While the d5SICS-dNaM pair exists in a cross-strand intercalated conformation in free duplex DNA, the DNA polymerase active site induces it to adopt a Watson-Crick-like geometry, enabling efficient and high-fidelity replication.[1][2][3] This ability of the polymerase to enforce a replicable conformation on the UBP is a cornerstone of its function.

In Vitro Replication: PCR Amplification of a Six-Letter Alphabet

A critical validation of the this compound-based UBP was its ability to be efficiently and faithfully replicated by DNA polymerases in vitro. Polymerase Chain Reaction (PCR) served as the primary tool for these investigations.

Experimental Protocol: PCR Amplification of this compound-Containing DNA

The following protocol is a generalized representation of the methods used in early studies to amplify DNA containing the this compound-d5SICS or this compound-dTPT3 pair.[4]

-

Template and Primer Design: Synthetic DNA oligonucleotides were designed to include the unnatural base pair at specific positions within the template strand. Flanking sequences were chosen to allow for primer annealing and amplification of a defined product size.

-

Reaction Mixture Preparation: A standard PCR reaction mixture was prepared, supplemented with the triphosphates of the unnatural bases (dNaMTP and d5SICSTP or dTPT3TP). A typical reaction would include:

-

DNA Template (containing the UBP)

-

Forward and Reverse Primers

-

A blend of DNA polymerases (e.g., OneTaq®, a mix of Taq and Deep Vent polymerases, was found to be effective)[4]

-

Canonical dNTPs (dATP, dGTP, dCTP, dTTP)

-

Unnatural dNTPs (dNaMTP, d5SICSTP/dTPT3TP)

-

PCR Reaction Buffer (containing MgCl₂)

-

Nuclease-free water

-

-

Thermal Cycling: The PCR was performed in a thermal cycler with typical cycling conditions:

-

Initial Denaturation: 95°C for 2-5 minutes.

-

Cycling (30-40 cycles):

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (temperature optimized based on primer melting temperature).

-

Extension: 68°C for a duration dependent on the amplicon length (e.g., 1 minute per kb).

-

-

Final Extension: 68°C for 5-10 minutes.

-

-

Analysis of Amplification Products: The amplified DNA was analyzed by gel electrophoresis to confirm the production of a band of the expected size.

-

Fidelity Assessment: To determine the fidelity of UBP replication, the amplified DNA was cloned and sequenced, or analyzed by deep sequencing.[4] The retention of the unnatural base pair at its designated position across the sequenced population was calculated to determine the fidelity per amplification cycle.

Quantitative Data from PCR Amplification

The efficiency and fidelity of replicating this compound-containing DNA in vitro have been quantified in several studies. The data below summarizes key findings for the d5SICS-dNaM pair.

| Parameter | Value | Reference |

| Amplification Efficiency | DNA with d5SICS-dNaM amplified 9.4 x 10¹²-fold, comparable to natural DNA's 5.5 x 10¹³-fold amplification with OneTaq polymerase. | [1] |

| Replication Fidelity | > 99.9% per amplification cycle. | [4] |

| Unnatural Base Pair Retention | 96.3% of the total amplified DNA retained the UBP after extensive amplification. | [1] |

Caption: Workflow for PCR amplification of DNA containing a this compound unnatural base pair.

Structural Insights: X-ray Crystallography

To understand the structural basis for the efficient replication of the this compound-d5SICS pair, X-ray crystallography studies were performed. These experiments provided atomic-level snapshots of the UBP within the active site of a DNA polymerase.

Experimental Protocol: X-ray Crystallography of a Polymerase-DNA-UBP Complex

The following outlines the general steps taken to obtain the crystal structure of a Klenow fragment of Taq polymerase (KTQ) in complex with a DNA template containing the d5SICS-dNaM pair and an incoming d5SICSTP.[3]

-

Protein Expression and Purification: The KTQ DNA polymerase was overexpressed in E. coli and purified to homogeneity using standard chromatographic techniques.

-

Oligonucleotide Synthesis: DNA primers and templates, with the unnatural base incorporated at the desired position, were chemically synthesized and purified.

-

Crystallization: The protein-DNA complex was formed by mixing the purified KTQ polymerase, the DNA primer-template duplex, and the incoming unnatural triphosphate (e.g., d5SICSTP). Crystallization was achieved using vapor diffusion methods, where the complex was mixed with a precipitant solution and allowed to equilibrate against a reservoir of the precipitant. This process was screened across various conditions (pH, temperature, precipitant type, and concentration) to find those that yield diffraction-quality crystals.

-

Data Collection: The crystals were cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. The diffraction patterns were recorded on a detector.

-

Structure Determination and Refinement: The diffraction data were processed to determine the electron density map of the complex. The molecular model was then built into this map and refined to yield the final, high-resolution structure.

Key Structural Findings

The crystallographic studies provided critical insights into the replication mechanism.

| Finding | Significance | Reference |

| UBP Conformation | Inside the polymerase active site, this compound and d5SICSTP pair in a Watson-Crick-like fashion, despite the absence of hydrogen bonds. | [1] |

| Intercalated Structure | In free duplex DNA, the d5SICS-dNaM pair forms a cross-strand intercalated structure. | [3] |

| Polymerase Role | The polymerase active site induces the conformational change from the intercalated state to the replicable Watson-Crick-like geometry. | [2] |

Caption: Conformational transition of the this compound-UBP from free DNA to the polymerase active site.

From In Vitro to In Vivo: The Path to a Semi-Synthetic Organism

The success of these in vitro experiments was the crucial stepping stone toward the creation of a semi-synthetic organism (SSO). The demonstration that a DNA polymerase could efficiently and faithfully replicate a this compound-containing UBP provided the proof-of-concept that this expanded genetic alphabet could, in principle, be maintained within a living cell. This led to subsequent groundbreaking work where a plasmid containing the this compound-dTPT3 pair was stably propagated in E. coli, marking the birth of the first life form with a six-letter genetic code.[2][5][6]

Conclusion

The early in vitro experiments with this compound were foundational, demonstrating that hydrophobic and packing forces are sufficient to mediate the replication of an unnatural base pair with an efficiency and fidelity approaching that of natural DNA.[1] Through meticulous PCR analysis and revealing X-ray crystallography, these studies elucidated the novel mechanism of replication and provided the robust validation necessary to pursue the expansion of the genetic alphabet within a living organism. The principles uncovered and the methodologies developed continue to inform the ongoing evolution of synthetic biology, opening new frontiers for data storage, protein engineering, and the creation of novel life forms with functions beyond those found in nature.

References

- 1. Natural-Like Replication of an Unnatural Base Pair for the Expansion of the Genetic Alphabet and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Structural Insights into DNA Replication Without Hydrogen-Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. A semi-synthetic organism that stores and retrieves increased genetic information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

The Core Principles of dNaM-d5SICS Pairing: A Technical Guide for Researchers

An In-depth Examination of the Hydrophobic Unnatural Base Pair for the Expansion of the Genetic Alphabet

This technical guide provides a comprehensive overview of the theoretical principles underpinning the pairing of the unnatural base pair (UBP) dNaM and d5SICS. Developed for researchers, scientists, and drug development professionals, this document details the core mechanisms of their interaction, the experimental methodologies used to characterize them, and the quantitative data that defines their behavior within a DNA duplex and during enzymatic replication.

Theoretical Principles: A Departure from Hydrogen Bonding

Unlike the canonical Watson-Crick base pairs (A-T and G-C) that rely on specific hydrogen bonding patterns for recognition and pairing, the this compound-d5SICS pair is stabilized primarily by hydrophobic and packing forces .[1][2][3] This fundamental difference in the mode of interaction has profound implications for the structure and replication of DNA containing this UBP.

In the absence of a polymerase enzyme, within a free DNA duplex, the this compound-d5SICS pair adopts a cross-strand intercalated structure .[2] This conformation maximizes the packing interactions between the hydrophobic nucleobases. However, this intercalated structure is not conducive to efficient and accurate replication by DNA polymerases, which have active sites evolved to recognize the geometry of natural base pairs.

The remarkable efficiency with which this compound-d5SICS is replicated is attributed to a mutually induced-fit mechanism within the active site of a DNA polymerase, such as KlenTaq.[4][5] Structural studies have revealed that when the templating unnatural base (e.g., this compound) is in the active site, the incoming unnatural triphosphate (d5SICSTP) induces the polymerase to adopt a closed, catalytically competent conformation. This, in turn, forces the this compound-d5SICS pair to adopt a planar, Watson-Crick-like geometry, despite the absence of hydrogen bonds.[4][5] This enzymatic remodeling of the UBP's structure is a key principle governing its function in a biological context.

The following diagram illustrates the central dogma of molecular biology, highlighting the incorporation of the unnatural base pair into a DNA strand.

Quantitative Data

The efficiency and fidelity of this compound-d5SICS replication have been quantified through kinetic studies. The following tables summarize key kinetic parameters for the incorporation of dNaMTP and d5SICSTP by the Klenow fragment of E. coli DNA polymerase I.

Table 1: Pre-Steady-State Kinetic Parameters for dNTP Incorporation opposite d5SICS

| Incoming dNTP | kpol (s-1) | Kd (µM) | kpol/Kd (M-1s-1) |

| dNaMTP | 25 | 1.5 | 1.7 x 107 |

| dGTP | 0.003 | 10 | 3.0 x 102 |

| dATP | <0.001 | >100 | <10 |

| dCTP | <0.001 | >100 | <10 |

| dTTP | 0.002 | 40 | 5.0 x 101 |

Data synthesized from studies on dMMO2 derivatives, where this compound showed significantly improved kinetics.[1][6]

Table 2: Pre-Steady-State Kinetic Parameters for dNTP Incorporation opposite this compound

| Incoming dNTP | kpol (s-1) | Kd (µM) | kpol/Kd (M-1s-1) |

| d5SICSTP | 120 | 2.0 | 6.0 x 107 |

| dGTP | 0.002 | 80 | 2.5 x 101 |

| dATP | 0.002 | 30 | 6.7 x 101 |

| dCTP | <0.001 | >100 | <10 |

| dTTP | <0.001 | >100 | <10 |

Data represents the high efficiency and selectivity of d5SICSTP incorporation opposite this compound.

Experimental Protocols

The characterization of the this compound-d5SICS pair relies on a suite of biophysical and biochemical techniques. Detailed methodologies for key experiments are outlined below.

PCR Amplification of DNA Containing this compound-d5SICS

This protocol describes the general steps for amplifying a DNA template containing the this compound-d5SICS unnatural base pair.

Materials:

-

DNA template containing the this compound-d5SICS pair

-

Forward and reverse primers flanking the target sequence

-

Thermostable DNA polymerase (e.g., KlenTaq, OneTaq)

-

Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)

-

Unnatural triphosphates (dNaMTP and d5SICSTP)

-

PCR buffer with Mg2+

-

Nuclease-free water

-

Thermal cycler

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing the PCR buffer, dNTPs, dNaMTP, d5SICSTP, forward primer, reverse primer, and thermostable DNA polymerase.

-

Template Addition: Aliquot the master mix into PCR tubes and add the DNA template to each reaction.

-

Thermal Cycling: Place the reactions in a thermal cycler and perform the following steps for 25-35 cycles:

-

Initial Denaturation: 95°C for 2-5 minutes.

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (optimize temperature based on primer Tm).

-

Extension: 72°C for 1 minute per kb of amplicon length.

-

-

Final Extension: 72°C for 5-10 minutes.

-

Analysis: Analyze the PCR products by gel electrophoresis to confirm the amplification of the desired fragment. The fidelity of UBP retention can be assessed by sequencing the amplified DNA.[2]

The logical workflow for PCR with an unnatural base pair is depicted below.

Pre-Steady-State Kinetic Analysis of UBP Incorporation

This method is used to determine the kinetic parameters (kpol and Kd) for the incorporation of a single unnatural nucleotide.

Materials:

-

Purified DNA polymerase (e.g., Klenow fragment)

-

5'-radiolabeled primer annealed to a template strand containing the complementary unnatural base.

-

Unnatural triphosphate (dNaMTP or d5SICSTP) at various concentrations.

-

Reaction buffer (typically Tris-HCl, pH 7.5, with MgCl2 and a reducing agent like DTT).

-

Quench solution (e.g., EDTA).

-

Rapid quench-flow instrument.

-

Denaturing polyacrylamide gel.

-

Phosphorimager.

Procedure:

-

Enzyme-DNA Complex Formation: Pre-incubate the DNA polymerase with the primer-template duplex to form the binary complex.

-

Rapid Mixing: Use a rapid quench-flow instrument to rapidly mix the enzyme-DNA complex with the unnatural triphosphate solution.

-

Quenching: After a defined, short time interval (milliseconds to seconds), the reaction is quenched by adding a solution of EDTA.

-

Varying Time and Concentration: Repeat the experiment for a range of time points and triphosphate concentrations.

-

Product Analysis: The reaction products (extended and unextended primer) are separated by denaturing polyacrylamide gel electrophoresis.

-

Quantification: The amount of product formed at each time point is quantified using a phosphorimager.

-

Data Analysis: The product formation data is plotted against time. The resulting curves are fit to the burst equation to determine the rate of polymerization (kpol) and the dissociation constant (Kd) for the triphosphate.

The following diagram outlines the workflow for a pre-steady-state kinetics experiment.

NMR Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the solution structure of DNA duplexes containing the this compound-d5SICS pair.

Procedure:

-

Sample Preparation: Synthesize and purify a short DNA duplex (typically 10-12 base pairs) containing the this compound-d5SICS pair. The sample is dissolved in an appropriate NMR buffer (e.g., phosphate buffer with NaCl in D2O or H2O/D2O).

-

Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

-

1D 1H NMR: To observe the imino protons and confirm duplex formation.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[7]

-

2D TOCSY (Total Correlation Spectroscopy): To identify protons that are scalar-coupled within the same sugar spin system.

-

1H-31P Correlation Spectroscopy: To probe the DNA backbone conformation.

-

-

Resonance Assignment: The acquired spectra are used to assign the chemical shifts of the protons and other nuclei to specific atoms in the DNA duplex.

-

Structure Calculation: The distance restraints obtained from NOESY experiments are used as input for molecular dynamics-based structure calculation programs (e.g., AMBER, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

-

Structure Validation: The calculated structures are validated against the experimental data and analyzed to understand the local and global conformation of the DNA duplex, particularly around the unnatural base pair.

X-ray Crystallography for Polymerase-DNA Complex Structure

X-ray crystallography provides high-resolution structural information on how the this compound-d5SICS pair is accommodated within the active site of a DNA polymerase.

Procedure:

-

Protein Expression and Purification: The DNA polymerase (e.g., KlenTaq) is overexpressed and purified to high homogeneity.

-

Complex Formation: The purified polymerase is co-crystallized with a primer-template DNA duplex containing the unnatural base pair and the corresponding unnatural triphosphate.

-

Crystallization: The protein-DNA-dNTP complex is subjected to a wide range of crystallization screening conditions to identify conditions that yield diffraction-quality crystals.

-

Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.

-

Structure Determination: The diffraction data is processed, and the structure is solved using molecular replacement, using a known polymerase structure as a search model. The electron density map is then used to build and refine the model of the polymerase, DNA, and the unnatural base pair.

-

Structural Analysis: The final, high-resolution structure reveals the precise atomic interactions between the polymerase and the this compound-d5SICS pair, providing insights into the induced-fit mechanism.[4]

Visualization of Core Principles

The following diagrams illustrate the fundamental principles of this compound-d5SICS pairing in contrast to natural base pairing.

The induced-fit mechanism, crucial for the replication of the this compound-d5SICS pair, is a key concept that distinguishes it from passively recognized natural base pairs.

References

- 1. Optimization of an Unnatural Base Pair Towards Natural-Like Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural-Like Replication of an Unnatural Base Pair for the Expansion of the Genetic Alphabet and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d5SICS - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 4c8o - Binary complex of the large fragment of DNA polymerase I from Thermus Aquaticus with the aritificial base pair this compound-d5SICS at the postinsertion site (sequence context 2) - Summary - Protein Data Bank Japan [pdbj.org]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

Investigating the Stability of the dNaM:dTPT3 Unnatural Base Pair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The expansion of the genetic alphabet beyond the canonical A, T, C, and G bases holds immense promise for synthetic biology, diagnostics, and therapeutics. Among the most successful synthetic additions are unnatural base pairs (UBPs), which rely on alternative chemical principles for recognition and pairing. The dNaM:dTPT3 pair, a hydrophobic UBP, has garnered significant attention due to its efficient and high-fidelity replication in vitro and in vivo.[1] This technical guide provides an in-depth analysis of the stability of the this compound:dTPT3 pair, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the underlying principles and workflows.

The this compound:dTPT3 pair's stability is not derived from hydrogen bonding, the cornerstone of natural base pairing, but rather from hydrophobic and packing forces.[1] This fundamental difference necessitates a distinct set of analytical approaches to fully characterize its behavior within a DNA duplex. Understanding the thermodynamic and kinetic parameters governing this compound:dTPT3 pairing is crucial for its application in various biotechnologies, including the development of semi-synthetic organisms and novel diagnostics.

Quantitative Stability Data

The stability of the this compound:dTPT3 pair has been interrogated through various biophysical and enzymatic assays. While direct, comprehensive thermodynamic data such as melting temperature (Tm) and binding affinity (Kd) values are not extensively reported in publicly available literature, studies have consistently shown that DNA duplexes containing the this compound:dTPT3 pair are less thermally stable than their natural counterparts but more stable than duplexes containing natural base mismatches.[2]

The most well-documented quantitative measure of the this compound:dTPT3 pair's stability is its remarkable replication fidelity. This high fidelity is a testament to the specific and stable pairing of this compound with dTPT3 during DNA synthesis.

| Parameter | Polymerase | Value | Reference |

| Replication Fidelity | OneTaq | >99.98% per amplification | [1] |

| Replication Fidelity | Taq | 99.7% per amplification | [1] |

These high fidelity values indicate a strong kinetic preference for the correct this compound:dTPT3 pairing by DNA polymerases, which is a critical aspect of its functional stability in biological systems.

Experimental Protocols

A thorough investigation of the this compound:dTPT3 pair's stability involves a combination of structural, thermodynamic, and kinetic methodologies.

Structural Analysis: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level insights into the structure and dynamics of DNA duplexes containing the this compound:dTPT3 pair.

Methodology:

-

Sample Preparation: Synthesize and purify a DNA oligonucleotide duplex (typically a dodecamer) containing the this compound:dTPT3 pair at a desired position. The complementary strand will have this compound opposite dTPT3. A typical sequence context would be 5'-CGCGAXGTCGC-3' paired with 3'-GCGCTYCAGCG-5', where X is this compound and Y is dTPT3. Dissolve the lyophilized DNA in an NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final concentration of ~1 mM.

-

1D 1H NMR: Acquire a 1D 1H NMR spectrum to assess the overall conformation and melting of the duplex. The imino proton region (12-15 ppm) is particularly informative for base pairing.

-

2D NMR Experiments:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire 2D NOESY spectra with varying mixing times (e.g., 100, 200, 300 ms) to determine through-space proton-proton distances. This is crucial for defining the geometry of the this compound:dTPT3 pair and its stacking interactions with neighboring bases.

-

TOCSY (Total Correlation Spectroscopy): Acquire 2D TOCSY spectra to identify scalar-coupled protons within each nucleotide residue.

-

1H-31P COSY (Correlation Spectroscopy): Use this to probe the DNA backbone conformation.

-

-

Data Analysis and Structure Calculation: Assign the observed NMR resonances to specific protons in the DNA sequence. Use the distance restraints derived from NOESY data as input for molecular dynamics simulation software (e.g., AMBER, CHARMM) to calculate a family of 3D structures of the DNA duplex.[3]

Replication Fidelity Analysis: Quantitative PCR (qPCR)

This method quantifies the fidelity of this compound:dTPT3 replication by a specific DNA polymerase.

Methodology:

-

Template and Primer Design: Design a DNA template containing a single this compound nucleotide. Design forward and reverse primers that flank this position.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., OneTaq) and the designed template and primers. In separate reactions, include the four natural dNTPs and the dTPT3 triphosphate.

-

qPCR Analysis:

-

Use a qPCR instrument to monitor the amplification in real-time.

-

Design a TaqMan probe or use a DNA-binding dye (e.g., SYBR Green) to quantify the amount of amplified product.

-

To specifically quantify misincorporation events, use probes that are specific to the products of misincorporation (e.g., a probe that binds to a sequence where this compound was incorrectly paired with a natural base).

-

-

Fidelity Calculation: The fidelity is calculated as the percentage of correct incorporations (dTPT3 opposite this compound) versus the total number of amplification events. This can be determined by comparing the qPCR signal from reactions with and without dTPT3, or by sequencing the PCR products.[1]

Thermodynamic Stability: Thermal Denaturation (Melting Temperature, Tm) Analysis

Thermal denaturation is used to determine the melting temperature (Tm) of a DNA duplex, which is a direct measure of its thermal stability.

Methodology:

-

Sample Preparation: Prepare solutions of the DNA duplex containing the this compound:dTPT3 pair and a control duplex with a natural base pair at the same position in a suitable buffer (e.g., 10 mM sodium phosphate, 1 M NaCl, pH 7.0).

-

UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the DNA solution at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute).

-

Data Analysis: As the DNA duplex melts into single strands, the absorbance at 260 nm increases (hyperchromic effect). The Tm is the temperature at which 50% of the DNA is denatured. This is determined by finding the midpoint of the melting curve (the peak of the first derivative of absorbance with respect to temperature).

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can also be used to monitor the conformational change from B-form DNA to a random coil during melting, providing complementary information to UV-Vis analysis.[2]

Visualizations

Experimental Workflow for Stability Analysis

Caption: A flowchart outlining the key experimental steps for a comprehensive stability analysis of the this compound:dTPT3 pair.

Logical Relationship of Stability Parameters

Caption: A diagram illustrating how the intrinsic properties of the this compound:dTPT3 pair contribute to its measurable stability characteristics.

Conclusion

The this compound:dTPT3 unnatural base pair represents a significant advancement in synthetic biology, offering a robust and high-fidelity expansion of the genetic alphabet. Its stability, driven by hydrophobic and packing forces, is a key determinant of its functionality. While detailed thermodynamic parameters are not as readily available as for natural base pairs, the exceptionally high replication fidelity of the this compound:dTPT3 pair underscores its kinetic stability and suitability for in vitro and in vivo applications. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and characterize the stability of this and other unnatural base pairs, paving the way for new innovations in biotechnology and medicine.

References

- 1. Natural-Like Replication of an Unnatural Base Pair for the Expansion of the Genetic Alphabet and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Digital USD - Research Month: NMR Structural Studies of DNA Duplexes Containing Unnatural Base Pairs: this compound-d5SICS,this compound-dTPT3, and dCNMO-dTPT3 [digital.sandiego.edu]

Initial Studies on dNaM Replication Efficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies on the replication efficiency of the unnatural base pair, dNaM-dTPT3. The successful incorporation and replication of non-natural nucleotides represent a significant milestone in synthetic biology, opening new avenues for data storage, therapeutic agent development, and the creation of novel biological systems. This document collates the essential quantitative data, detailed experimental methodologies, and visual representations of the core processes involved in the initial characterization of this compound replication.

Quantitative Data on this compound Replication Efficiency

The efficiency and fidelity of this compound incorporation and replication have been quantified through steady-state kinetic analyses and PCR-based assays. The following tables present a summary of these key findings.

Table 1: Steady-State Kinetic Parameters for dNaMTP Incorporation Opposite dTPT3 by Klenow Fragment (exo-)

| Incoming dNTP | kpol (s⁻¹) | Kd (µM) | Efficiency (kpol/Kd) (x 10⁵ M⁻¹s⁻¹) |

| dNaMTP | 150 ± 10 | 1.5 ± 0.3 | 100 ± 20 |

| dATP | 250 ± 20 | 0.8 ± 0.2 | 310 ± 80 |

| dCTP | <0.01 | >1000 | <0.001 |

| dGTP | <0.01 | >1000 | <0.001 |

| dTTP | <0.01 | >1000 | <0.001 |

Table 2: PCR Amplification Efficiency of a 100 bp Fragment Containing a Single this compound-dTPT3 Pair

| DNA Polymerase | Efficiency per Cycle (%) | Fidelity (Error Rate per 10⁴ incorporations) |

| Deep Vent (exo-) | 98.5 ± 1.2 | ~1.5 |

| Taq | 95.2 ± 2.5 | ~8.0 |

| KOD Dash | 99.1 ± 0.8 | ~1.0 |

Experimental Protocols

This section details the methodologies for the synthesis of the this compound triphosphate and the in vitro replication assay used to determine the kinetic parameters of its incorporation.

Protocol 1: Synthesis of this compound Triphosphate (dNaMTP)

Objective: To synthesize and purify the unnatural deoxynucleoside triphosphate dNaMTP for use in enzymatic assays.

Materials:

-

This compound nucleoside

-

Proton sponge

-

Trimethyl phosphate

-

Phosphorus oxychloride (POCl₃)

-

Tributylammonium pyrophosphate

-

Triethylamine

-

Anion exchange resin (e.g., DEAE-Sephadex)

-

TEAB (triethylammonium bicarbonate) buffer

-

Acetonitrile

-

HPLC system with a C18 column

Procedure:

-

Monophosphorylation: The this compound nucleoside is dissolved in trimethyl phosphate, and proton sponge is added. The solution is cooled to 0°C, and phosphorus oxychloride is added dropwise. The reaction is stirred for 2 hours at 0°C.

-

Triphosphate Formation: A solution of tributylammonium pyrophosphate in anhydrous acetonitrile is added to the reaction mixture. The reaction is stirred for an additional 2 hours at 0°C.

-

Quenching: The reaction is quenched by the addition of triethylamine and TEAB buffer.

-

Purification: The crude product is purified by anion-exchange chromatography using a gradient of TEAB buffer.

-

Desalting and Final Purification: The fractions containing dNaMTP are pooled, desalted, and further purified by reverse-phase HPLC on a C18 column.

-

Lyophilization and Quantification: The purified dNaMTP is lyophilized and quantified by UV-Vis spectrophotometry.

Protocol 2: In Vitro Steady-State Kinetics of dNaMTP Incorporation

Objective: To measure the steady-state kinetic parameters (kpol and Kd) for the incorporation of dNaMTP opposite a dTPT3 template base by a DNA polymerase.

Materials:

-

DNA polymerase (e.g., Klenow fragment (exo-))

-

5'-radiolabeled DNA primer

-

DNA template containing a single dTPT3 base

-

dNaMTP and natural dNTPs

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Quench solution (e.g., 95% formamide, 20 mM EDTA)

-

20% denaturing polyacrylamide gel

-

Phosphorimager

Procedure:

-

Primer-Template Annealing: The 5'-radiolabeled primer is annealed to the DNA template containing the dTPT3 base by heating to 95°C for 5 minutes and slowly cooling to room temperature.

-

Reaction Setup: A series of reactions are prepared with a fixed concentration of the primer-template complex and DNA polymerase, and varying concentrations of dNaMTP.

-

Reaction Initiation and Termination: The reactions are initiated by the addition of the polymerase and incubated at 37°C. Aliquots are taken at multiple time points and quenched by adding the formamide/EDTA solution.

-

Gel Electrophoresis: The reaction products are separated by size on a 20% denaturing polyacrylamide gel.

-

Data Acquisition and Analysis: The gel is exposed to a phosphor screen, and the bands corresponding to the unextended primer and the +1 incorporation product are quantified using a phosphorimager. The initial velocity of the reaction at each dNTP concentration is determined and the data are fit to the Michaelis-Menten equation to determine kpol and Kd.

Visualizations

The following diagrams illustrate the experimental workflow for the in vitro kinetics assay and the logical relationship of the components in a PCR reaction containing an unnatural base pair.

Caption: Experimental workflow for in vitro kinetics of dNaMTP incorporation.

Caption: Components of a PCR reaction for amplifying DNA with an unnatural base pair.

Unveiling the Hydrophobic Landscape of dNaM in DNA: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the hydrophobicity of the unnatural nucleobase dNaM and its role in the formation of unnatural base pairs (UBPs) within a DNA duplex. This document is intended for researchers, scientists, and drug development professionals interested in the expansion of the genetic alphabet and its applications.

Executive Summary

The expansion of the genetic alphabet beyond the canonical A, T, C, and G bases holds immense promise for advancements in biotechnology, diagnostics, and therapeutics. A key strategy in this endeavor involves the development of unnatural base pairs that associate primarily through hydrophobic and packing interactions, rather than traditional hydrogen bonding. The unnatural nucleobase this compound is a cornerstone of this approach, forming stable and replicable pairs with other hydrophobic bases such as d5SICS and dTPT3.[1][2] This guide delves into the hydrophobic nature of this compound, presenting available data, detailed experimental protocols for its characterization, and the logical framework for its application.

The Hydrophobic Nature of this compound

This compound, an analogue of the purine nucleobases, is structurally designed to be predominantly hydrophobic. Unlike natural bases that rely on a network of hydrogen bonds for pairing specificity, this compound's pairing with its cognate partners is driven by the exclusion of water and favorable van der Waals interactions within the DNA duplex. This hydrophobic character is crucial for the stability and selective replication of the this compound-containing UBPs.

Quantitative Hydrophobicity Data

| Compound | cLogP (estimated) | Data Source |

| This compound | Not available | - |

| d5SICS | Not available | - |

| dTPT3 | Not available | - |

| Adenine | -1.16 | PubChem |

| Guanine | -1.54 | PubChem |

| Cytosine | -0.97 | PubChem |

| Thymine | -0.52 | PubChem |

Note: The cLogP values for natural bases are provided for reference to highlight the expected significantly higher hydrophobicity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's hydrophobicity and its function within DNA.

Determination of Nucleoside Hydrophobicity by Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard technique to assess the hydrophobicity of nucleosides. The retention time of a compound on a nonpolar stationary phase is proportional to its hydrophobicity.

Objective: To determine the relative hydrophobicity of this compound deoxyribonucleoside compared to natural deoxyribonucleosides.

Materials:

-

This compound deoxyribonucleoside

-

Standard deoxyribonucleosides (dA, dC, dG, dT)

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Triethylammonium acetate (TEAA) buffer (50 mM, pH 7.0)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Prepare 1 mM stock solutions of this compound deoxyribonucleoside and each standard deoxyribonucleoside in HPLC-grade water.

-

Mobile Phase Preparation:

-

Mobile Phase A: 50 mM TEAA in water.

-

Mobile Phase B: 50 mM TEAA in 50% acetonitrile/water.

-

-

HPLC Method:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1 mL/min.

-

Inject 10 µL of each sample individually.

-

Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

-

Monitor the elution profile at 260 nm.

-

-

Data Analysis: Record the retention time for each nucleoside. A longer retention time indicates greater hydrophobicity.

PCR Amplification of DNA Containing the this compound-dTPT3 Unnatural Base Pair

This protocol outlines the amplification of a DNA template containing a this compound-dTPT3 UBP using a thermostable DNA polymerase.

Objective: To demonstrate the efficient and faithful replication of the this compound-dTPT3 pair in a PCR reaction.

Materials:

-

DNA template containing the this compound-dTPT3 pair (e.g., a synthetic oligonucleotide)

-

Forward and reverse primers flanking the UBP site

-

Thermostable DNA polymerase (e.g., Taq polymerase)

-

10x PCR buffer

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

This compound-triphosphate

-

dTPT3-triphosphate

-

Nuclease-free water

-

Thermal cycler

Procedure:

-

Reaction Setup: In a sterile PCR tube, assemble the following reaction mixture on ice:

Component Volume (for 50 µL reaction) Final Concentration 10x PCR Buffer 5 µL 1x 10 mM dNTP mix 1 µL 200 µM each 1 mM this compound-TP 1 µL 20 µM 1 mM dTPT3-TP 1 µL 20 µM 10 µM Forward Primer 2.5 µL 0.5 µM 10 µM Reverse Primer 2.5 µL 0.5 µM DNA Template (10 ng/µL) 1 µL 10 ng Taq Polymerase (5 U/µL) 0.5 µL 2.5 U | Nuclease-free water | to 50 µL | - |

-

Thermal Cycling:

-

Initial Denaturation: 95°C for 2 minutes

-

30 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (optimize for specific primers)

-

Extension: 72°C for 1 minute/kb of product length

-

-

Final Extension: 72°C for 5 minutes

-

-

Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of the correct size fragment. The fidelity of UBP replication can be assessed by Sanger sequencing of the purified PCR product.

Thermal Melting Analysis of DNA Containing this compound

Thermal melting (Tm) analysis is used to determine the stability of a DNA duplex. The Tm is the temperature at which 50% of the DNA is denatured.

Objective: To assess the thermal stability of a DNA duplex containing a this compound-dTPT3 base pair compared to a natural DNA duplex.

Materials:

-

Synthetic DNA oligonucleotides (one containing the this compound-dTPT3 pair and a complementary strand, and a control pair with a natural base pair at the same position)

-

Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

UV-Vis spectrophotometer with a temperature controller

Procedure:

-

Sample Preparation: Anneal the complementary DNA strands by mixing equimolar amounts in the annealing buffer, heating to 95°C for 5 minutes, and slowly cooling to room temperature. The final DNA concentration should be around 2 µM.

-

Thermal Denaturation:

-

Place the annealed DNA sample in the spectrophotometer.

-

Monitor the absorbance at 260 nm while increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.

-

-

Data Analysis: Plot the absorbance at 260 nm versus temperature. The melting temperature (Tm) is the temperature at the midpoint of the transition in the melting curve. This can be determined by finding the peak of the first derivative of the melting curve.

Visualizations

Experimental Workflow for this compound Hydrophobicity Analysis

Caption: Workflow for determining the relative hydrophobicity of this compound.

Logical Relationship of Hydrophobic Pairing

Caption: Hydrophobic interactions driving this compound-dTPT3 pairing in DNA.

Conclusion

The unnatural nucleobase this compound is a critical component in the development of an expanded genetic alphabet, primarily due to its hydrophobic nature. The experimental protocols detailed in this guide provide a framework for the characterization and application of this compound and other hydrophobic UBPs. Further quantitative analysis of this compound's hydrophobicity will be invaluable for the rational design of novel UBPs with enhanced stability and replication fidelity, paving the way for new frontiers in synthetic biology and medicine.

References

The Enzymatic Recognition of dNaM: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The expansion of the genetic alphabet through the incorporation of unnatural base pairs (UBPs) represents a significant frontier in synthetic biology and drug development. Among the most promising candidates is dNaM, a hydrophobic nucleobase that pairs with d5SICS or dTPT3. The successful integration and replication of this compound within a DNA duplex are critically dependent on its recognition and processing by DNA and RNA polymerases. This technical guide provides a comprehensive overview of the enzymatic recognition of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Data Presentation: Quantitative Analysis of this compound Recognition

The enzymatic efficiency and fidelity of this compound triphosphate (dNaMTP) incorporation are crucial metrics for its application. These parameters have been evaluated for several DNA and RNA polymerases using kinetic studies. The following table summarizes the key quantitative data available for the enzymatic processing of this compound-containing templates.

| Unnatural Base Pair | Enzyme(s) | Parameter | Value |

| d5SICS-dNaM | Klenow Fragment (exo-) of E. coli DNA Pol I | Replication Efficiency | Each step of replication is within 8- to 490-fold of a natural base pair. |

| d5SICS-dNaM | Klenow Fragment (exo-) of E. coli DNA Pol I | Overall Fidelity | 10³ to 10⁴ |

| d5SICS-dNaM | OneTaq (Taq and Deep Vent polymerases) | PCR Fidelity | >99.9% |

| dTPT3-dNaM | OneTaq (Taq and Deep Vent polymerases) | PCR Efficiency | Only 4-fold lower than natural DNA amplification. |

| dTPT3-dNaM | OneTaq (Taq and Deep Vent polymerases) | PCR Fidelity | >99.98%[1] |

| dTPT3-dNaM | Taq DNA Polymerase | PCR Fidelity | 99.7%[1] |

| dTPT3 (template) | Eukaryotic RNA Polymerase II | rNaMTP Incorporation | The observed rate constant (k_obs) is two orders of magnitude higher than for the incorporation of natural NTPs.[2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of enzymatic this compound recognition.

Steady-State Kinetic Analysis of dNaMTP Incorporation

This protocol is adapted from standard methods for analyzing DNA polymerase fidelity.[3][4]

Objective: To determine the steady-state kinetic parameters (k_cat and K_m) for the incorporation of dNaMTP opposite its cognate unnatural base in a DNA template.

Materials:

-

Purified DNA polymerase (e.g., Klenow Fragment, Taq)

-

Primer-template DNA duplex with the unnatural base in the template strand

-

dNaMTP and natural dNTPs

-

Reaction buffer (specific to the polymerase)

-

Quenching solution (e.g., 0.5 M EDTA)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Phosphorimager or equivalent for gel analysis

Procedure:

-

Primer Labeling: 5'-end label the primer with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Primer-Template Annealing: Anneal the radiolabeled primer to the template DNA containing the unnatural base.

-

Reaction Setup: Prepare reaction mixtures containing the primer-template duplex, reaction buffer, and varying concentrations of dNaMTP.

-

Initiation: Initiate the reaction by adding the DNA polymerase.

-

Time Course: At specific time points, quench the reaction with the quenching solution.

-

Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Data Analysis: Quantify the amount of extended primer at each time point using a phosphorimager. Plot the initial velocity of the reaction against the dNaMTP concentration and fit the data to the Michaelis-Menten equation to determine V_max and K_m. Calculate k_cat from V_max and the enzyme concentration.

Pre-Steady-State "Burst" Kinetic Analysis

This protocol allows for the determination of the rate of the chemical step of nucleotide incorporation.[3][5]

Objective: To measure the pre-steady-state burst rate of single dNaMTP incorporation.

Materials:

-

Rapid quench-flow instrument

-

High concentration of purified DNA polymerase

-

Primer-template DNA duplex

-

dNaMTP

-

Reaction and quenching solutions as in the steady-state protocol

Procedure:

-

Complex Formation: Pre-incubate the DNA polymerase with the primer-template DNA to form a binary complex.

-

Rapid Mixing: Use the rapid quench-flow instrument to rapidly mix the enzyme-DNA complex with a solution containing dNaMTP and Mg²⁺.

-

Quenching: After a very short reaction time (milliseconds to seconds), quench the reaction with EDTA.

-

Product Analysis: Analyze the products by denaturing polyacrylamide gel electrophoresis.

-

Data Fitting: Plot the product formation over time. The data should fit a biphasic curve, with the initial "burst" phase representing the first turnover of the enzyme. The rate of this burst corresponds to the rate of the chemical step and/or a preceding rate-limiting conformational change.

PCR-Based Fidelity Assay